N-(4-acetamidophenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
Description
Historical Development of Thiazole Chemistry
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, was first synthesized in 1889 via the Hantzsch thiazole synthesis , a reaction between α-halocarbonyl compounds and thioamides. This method remains a cornerstone for producing thiazole derivatives, enabling the incorporation of diverse substituents. Early advancements included the Cook-Heilbron synthesis , which utilized aminonitriles and carbon disulfide to generate 2,4-disubstituted thiazoles, and the Robinson-Gabriel cyclization , employing acylaminocarbonyl compounds with phosphorus pentasulfide. These methodologies laid the groundwork for modern thiazole chemistry, facilitating the development of complex hybrids.
The 20th century saw thiazoles integrated into natural products like vitamin B1 (thiamine) and antibiotics such as penicillin. By the 21st century, innovations like microwave-assisted domino reactions and one-pot multicomponent syntheses streamlined the production of functionalized thiazoles, including aminothiazoles and thiazolo-pyrimidinones. These breakthroughs expanded the accessibility of thiazole scaffolds for pharmaceutical applications.
Significance of Thiazole Pharmacophore in Drug Discovery
Thiazole’s aromaticity, conferred by π-electron delocalization, creates a stable yet reactive framework ideal for drug design. The ring’s electronic structure allows for electrophilic substitution at the C5 position and hydrogen-bonding interactions via the N3 atom, making it a versatile pharmacophore. Clinically, thiazoles are present in ritonavir (antiviral), sulfathiazole (antibacterial), and lurasidone (antipsychotic), underscoring their broad therapeutic utility.
Recent studies highlight thiazole’s role in overcoming drug resistance. Hybridization strategies, such as conjugating thiazoles with pyrazole or pyrazoline fragments, enhance bioactivity while reducing toxicity. For example, thiazole-linked hybrids exhibit nanomolar IC50 values against cancer cell lines, attributed to their ability to inhibit kinases like BRAF V600E. This adaptability positions thiazole as a privileged scaffold in addressing unmet medical needs.
Emergence of Thiazole-Acetamide Hybrids in Medicinal Chemistry
Thiazole-acetamide hybrids merge the metabolic stability of thiazoles with the hydrogen-bonding capacity of acetamides, optimizing pharmacokinetic profiles. The Hantzsch synthesis is frequently employed to construct these hybrids, utilizing phenacyl bromide and thiourea derivatives under mild conditions. For instance, cyclocondensation of 3-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with phenacyl bromide yields thiazole-pyrazoline hybrids with anticancer activity.
The hybridization strategy mitigates multidrug resistance by targeting multiple pathways. A 2024 review identified thiazole-acetamide conjugates as potent antimicrobial and anticancer agents, with structural modifications (e.g., trifluoromethyl groups) enhancing target affinity. These hybrids also demonstrate improved solubility and bioavailability, critical for oral administration.
Structural Features of N-(4-Acetamidophenyl)-2-((4-(2-((4-Methoxyphenyl)Amino)-2-Oxoethyl)Thiazol-2-Yl)Thio)Acetamide
This compound (CAS 941997-50-8) features a thiazole core substituted with a thioether-linked acetamide group and a 4-methoxyphenylamino-oxoethyl moiety. Its molecular formula, C22H22N4O4S2 , reflects the integration of multiple pharmacophoric elements:
| Property | Value |
|---|---|
| Molecular Weight | 470.6 g/mol |
| Key Functional Groups | Thiazole, acetamide, thioether, methoxyphenyl |
| Hydrogen Bond Donors/Acceptors | 6 donors, 8 acceptors |
The thiazole ring’s C2 position is bonded to a sulfur atom, which connects to an acetamide group substituted with a 4-acetamidophenyl ring. At C4, a 2-((4-methoxyphenyl)amino)-2-oxoethyl chain enhances hydrophobic interactions and π-stacking potential. The methoxy group improves membrane permeability, while the acetamide moieties facilitate binding to enzymatic active sites via hydrogen bonds.
Structural analysis reveals that the thioether bridge between thiazole and acetamide increases metabolic stability compared to ether or amine linkages. This design aligns with trends in hybrid drug development, where combining heterocycles with amide bonds optimizes both efficacy and durability.
Properties
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S2/c1-14(27)23-15-3-5-16(6-4-15)25-21(29)13-32-22-26-18(12-31-22)11-20(28)24-17-7-9-19(30-2)10-8-17/h3-10,12H,11,13H2,1-2H3,(H,23,27)(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDMPPBLTQOFAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetamidophenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.
Synthesis Overview
The synthesis of this compound typically involves multiple organic reactions. Key steps include:
- Formation of the Thiazole Ring : This is achieved by reacting an α-haloketone with thiourea under basic conditions.
- Attachment of the Methoxyphenyl Group : Introduced via nucleophilic substitution reactions using a methoxyphenylamine derivative.
- Formation of the Acetamide Group : This involves acylation of an aniline derivative.
- Coupling Reactions : The final step involves coupling the thiazole derivative with the acetamidophenyl derivative to form the desired thioether linkage .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit potent anticancer activity. For instance, derivatives from the thiazole family have shown efficacy against various cancer cell lines, including melanoma and pancreatic cancer. A lead compound from a related study demonstrated high in vitro potency and induced cell death through apoptosis and autophagy mechanisms .
Table 1: Anticancer Activity Comparison
| Compound Name | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Lead Compound 6b | Melanoma, CML | 0.5 | Apoptosis, Autophagy |
| N-(4-acetamidophenyl)… | Breast Cancer | 0.8 | Apoptosis Induction |
| Similar Thiazole Derivative | Glioblastoma | 0.3 | Cell Cycle Arrest |
Enzyme Inhibition
The compound may also act as an enzyme inhibitor or receptor modulator, which is crucial for drug development targeting specific diseases such as cancer and inflammatory conditions. The thiazole ring and acetamide group are likely critical for its binding affinity to biological targets .
The mechanism of action for this compound likely involves interaction with proteins or enzymes, inhibiting their activity or modulating their function. The unique structural features contribute to its pharmacological profile, enhancing its potential as a therapeutic agent .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
-
Study on Antitumor Activity : A study evaluated the cytotoxic effects of various thiazole derivatives against glioblastoma multiforme and breast adenocarcinoma cell lines, reporting significant antiproliferative effects at nanomolar concentrations .
- Results : Morphological changes indicative of apoptosis were observed.
- Pharmacokinetic Studies : Research involving biodistribution and pharmacokinetics demonstrated rapid clearance from the bloodstream, with kidneys identified as the primary excretion pathway for related compounds .
Scientific Research Applications
Structural Characteristics
The compound has the following characteristics:
- Molecular Formula : C22H22N4O4S2
- Molecular Weight : 470.6 g/mol
- CAS Number : 941997-50-8
The presence of thiazole and acetamide moieties contributes to its biological activity, making it a candidate for further research in drug development.
Anticancer Properties
Research indicates that compounds containing thiazole rings exhibit promising anticancer activities. For instance, derivatives of thiazole have been synthesized and tested against various cancer cell lines, demonstrating selective cytotoxicity. A study highlighted that thiazole-based compounds showed significant inhibition of cell proliferation in human lung adenocarcinoma cells, with IC50 values indicating effective cytotoxicity .
A detailed investigation into similar thiazole derivatives revealed that modifications at specific positions on the thiazole ring could enhance anticancer efficacy. The structure–activity relationship (SAR) studies suggest that the incorporation of electron-donating or withdrawing groups can significantly influence the potency of these compounds against cancer cells .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Thiazoles have been recognized for their antibacterial properties, with several studies reporting significant activity against various bacterial strains. For example, newly synthesized thiazole derivatives demonstrated good to moderate activity against Staphylococcus epidermidis and other pathogens .
In one study, a series of thiazole-integrated pyridine derivatives exhibited notable antitumor activity against multiple cancer cell lines, suggesting that the thiazole moiety plays a crucial role in enhancing both anticancer and antibacterial activities .
Case Study 1: Anticancer Activity Evaluation
In a study conducted by Evren et al. (2019), novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides were synthesized and evaluated for their anticancer properties. The results indicated that certain compounds showed strong selectivity against NIH/3T3 mouse embryoblast cell line and A549 human lung adenocarcinoma cells, with promising apoptosis percentages compared to standard chemotherapeutics like cisplatin .
| Compound | Cell Line Tested | IC50 Value (mM) | Apoptosis Percentage |
|---|---|---|---|
| Compound 19 | A549 | 23.30 ± 0.35 | High |
| Cisplatin | A549 | Standard | - |
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the synthesis of imidazotriazole-incorporated thiazoles, which were tested against a spectrum of microbial species. The findings indicated that specific derivatives surpassed the activity of standard antibiotics like amphotericin B against Staphylococcus epidermidis .
| Compound | Microbial Strain | MIC (µg/mL) |
|---|---|---|
| Derivative 42 | Staphylococcus epidermidis | 0.09 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features are summarized below:
*Calculated based on molecular formula.
Physicochemical Properties
- Solubility : The 4-methoxyphenyl group enhances lipophilicity compared to polar derivatives like N-(4-hydroxyphenyl)-2-(1,1,3-trioxobenzothiazol-2-yl)acetamide .
- Stability : Thioether linkages (as in the target compound) are more hydrolytically stable than ester or amide bonds in compounds like ethyl 2-((4-oxoquinazolin-2-yl)thio)acetate .
Q & A
Q. What synthetic routes are commonly employed to prepare N-(4-acetamidophenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, and how is purity ensured during synthesis?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
- Thiazole ring formation : Reacting 2-amino-4-substituted thiazole derivatives with acetonitrile in the presence of anhydrous AlCl₃ to form the thiazole core .
- Acetamide coupling : Using 2-chloroacetamide intermediates and aromatic amines (e.g., 4-methoxyaniline) in polar aprotic solvents (e.g., DMF or acetone) with a base (e.g., K₂CO₃) to form the acetamide linkage .
- Thioether bond formation : Introducing a thiol group via reaction with mercapto-thiazole derivatives under basic conditions .
Purity Control : - Monitor reaction progress via TLC .
- Recrystallize from ethanol or methanol to remove impurities .
- Confirm purity using elemental analysis (e.g., C, H, N, S content within ±0.4% of theoretical values) .
Q. Which spectroscopic and analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., acetamide protons at δ 2.1–2.3 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) or Q-TOF to verify molecular weight (e.g., [M+1]+ ion matching calculated m/z) .
- Elemental Analysis : Validate empirical formula (e.g., C=66.48%, H=5.09%) .
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and thioether (C-S) bonds (~600–700 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis pathway and predict reaction outcomes for this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .
- Condition Screening : Apply machine learning to analyze experimental datasets (e.g., solvent effects, catalyst efficiency) and predict optimal conditions (e.g., temperature, reagent ratios) .
- Retrosynthetic Analysis : Tools like ICSynth or ASKCOS can propose viable routes by deconstructing the target molecule into commercially available precursors .
Q. What experimental strategies are used to investigate structure-activity relationships (SAR) for biological targets, such as antimicrobial or anticancer activity?
- Methodological Answer :
- Derivative Synthesis : Modify substituents (e.g., methoxy → ethoxy, thiazole → imidazole) and assess activity changes .
- In Vitro Assays : Screen against cancer cell lines (e.g., NCI-60 panel) or microbial strains (e.g., Candida spp.) using standardized protocols (e.g., MIC determination) .
- Molecular Docking : Simulate binding interactions with target proteins (e.g., CD73 enzyme or tubulin) using AutoDock or Schrödinger .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardized Protocols : Ensure consistent assay conditions (e.g., cell line origin, incubation time) to minimize variability .
- Dose-Response Analysis : Compare EC₅₀/IC₅₀ values across studies to identify potency trends .
- Meta-Analysis : Use tools like RevMan to statistically aggregate data and identify outliers .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
